A Comprehensive Technical Guide to Dimethyl 3,3'-dithiodipropionate: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to Dimethyl 3,3'-dithiodipropionate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 3,3'-dithiodipropionate is a disulfide-containing organic compound with significant potential in various scientific domains, particularly in drug development. Its role as an intermediate in the synthesis of novel therapeutic agents, notably as an inhibitor of the human papillomavirus (HPV) E6 oncoprotein, has garnered considerable interest. This document provides an in-depth overview of the fundamental properties of Dimethyl 3,3'-dithiodipropionate, including its physicochemical characteristics, spectroscopic data, a plausible synthetic protocol, and its mechanism of action in a key biological pathway.
Chemical and Physical Properties
Dimethyl 3,3'-dithiodipropionate is a pale-yellow oil at room temperature. Its core structure features a disulfide bond, which is a key functional group that dictates much of its chemical reactivity and biological activity. A summary of its key properties is presented below.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| CAS Number | 15441-06-2[1] |
| Molecular Formula | C₈H₁₄O₄S₂[1] |
| Molecular Weight | 238.32 g/mol [1][2] |
| IUPAC Name | dimethyl 3,3'-disulfanediyldipropanoate[3] |
| Synonyms | 3,3'-Dithiodipropionic Acid Dimethyl Ester, Dimethyl dithiodipropionate[1][2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale-Yellow Oil | [2][4] |
| Boiling Point | 125 °C at 3 mmHg | [2][4] |
| Density | 1.22 g/cm³ | [2][4] |
| Refractive Index | 1.5060-1.5080 | [2][4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |
| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [2][3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Dimethyl 3,3'-dithiodipropionate. The following tables summarize its key spectral features.
Table 3: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 3.706 | s | O-CH₃ |
| 2.933 | t | -S-CH₂- |
| 2.749 | t | -CH₂-C=O |
Source:[5]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Possible Fragment |
| 238 | 75.6 | [M]⁺ (Molecular Ion) |
| 207 | 22.5 | [M - OCH₃]⁺ |
| 175 | 16.0 | [M - COOCH₃ - S]⁺ |
| 118 | 100.0 | [M - S-CH₂CH₂COOCH₃]⁺ |
| 87 | 64.4 | [CH₂CH₂COOCH₃]⁺ |
| 59 | 87.1 | [COOCH₃]⁺ |
| 55 | 89.6 | [C₄H₇]⁺ |
Source:[5]
Synthesis Protocol
Reaction Scheme:
2 HS-CH₂CH₂COOCH₃ (Methyl 3-mercaptopropionate) + Oxidizing Agent → CH₃OOCCH₂CH₂-S-S-CH₂CH₂COOCH₃ (Dimethyl 3,3'-dithiodipropionate)
Materials:
-
Methyl 3-mercaptopropionate
-
An oxidizing agent (e.g., iodine, hydrogen peroxide, or air with a catalyst)
-
An appropriate solvent (e.g., methanol, ethanol, or dichloromethane)
-
Sodium bicarbonate solution (for workup)
-
Brine solution (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve methyl 3-mercaptopropionate in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the stirred solution. The addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure Dimethyl 3,3'-dithiodipropionate.
Applications in Drug Development: Inhibition of HPV E6 Oncoprotein
A significant application of Dimethyl 3,3'-dithiodipropionate is as an intermediate in the synthesis of inhibitors targeting the E6 oncoprotein of high-risk human papillomavirus (HPV) types, such as HPV-16.[4] The E6 oncoprotein plays a critical role in cervical cancer by promoting the degradation of the tumor suppressor protein p53.
The mechanism of E6-mediated p53 degradation involves the formation of a trimeric complex with the cellular ubiquitin ligase E6-associated protein (E6AP).[6][7] E6 acts as an adaptor, bringing E6AP into proximity with p53, leading to the ubiquitination and subsequent proteasomal degradation of p53. By inhibiting the interaction between E6 and E6AP, the degradation of p53 can be prevented, thereby restoring its tumor-suppressive functions. Compounds derived from Dimethyl 3,3'-dithiodipropionate are being investigated for their potential to disrupt this critical protein-protein interaction.[6]
Figure 1. Signaling pathway of HPV E6-mediated p53 degradation and its inhibition.
Safety and Handling
Dimethyl 3,3'-dithiodipropionate is associated with certain hazards and should be handled with appropriate safety precautions.
Table 5: Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Wear protective gloves, clothing, and eye/face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.
Conclusion
Dimethyl 3,3'-dithiodipropionate is a valuable chemical intermediate with demonstrated relevance in the field of drug discovery, particularly in the development of anticancer agents targeting HPV. A thorough understanding of its fundamental properties, synthesis, and biological mechanism of action is essential for researchers and scientists working in this area. The data and protocols presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting. Further investigation into its derivatives and their therapeutic potential is a promising avenue for future research.
References
- 1. scbt.com [scbt.com]
- 2. Dimethyl 3,3'-dithiobispropionate | 15441-06-2 [chemicalbook.com]
- 3. Dimethyl 3,3-Dithiodipropionate | 15441-06-2 [sigmaaldrich.com]
- 4. Dimethyl 3,3'-dithiobispropionate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Dimethyl 3,3'-dithiobispropionate(15441-06-2) 1H NMR spectrum [chemicalbook.com]
- 6. Identification of Inhibitors to Papillomavirus Type 16 E6 Protein Based on Three-dimensional Structures of Interacting Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Discovery of Novel Inhibitors for the Human Papillomavirus E6 Protein - Purdue University Graduate School - Figshare [hammer.purdue.edu]
